3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one
Overview
Description
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with indole-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized as a stabilizer in polymers and other materials due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the indole moiety can interact with cellular receptors and enzymes, modulating their activity and influencing biological processes. These interactions contribute to the compound’s potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Shares the hydroxyphenyl group but lacks the indole moiety.
3,5-Ditert-butyl-4-hydroxybenzoic acid: Similar antioxidant properties but different structural features.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with a simpler structure.
Uniqueness
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one stands out due to its combination of the hydroxyphenyl group and the indole moiety
Properties
IUPAC Name |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-22(2,3)17-12-14(13-18(20(17)25)23(4,5)6)11-16-15-9-7-8-10-19(15)24-21(16)26/h7-13,25H,1-6H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMNJHZZSGKINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70709230 | |
Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70709230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40526-64-5 | |
Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70709230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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